Product packaging for 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane(Cat. No.:CAS No. 94201-12-4)

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane

Cat. No.: B12668585
CAS No.: 94201-12-4
M. Wt: 234.33 g/mol
InChI Key: BINOLRXOEXUHNT-UHFFFAOYSA-N
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Description

Classification and Structural Context within Heterocyclic Chemistry

2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane is classified as a heterocyclic compound. Its core is the 1,3-dioxolane (B20135) ring, which is a five-membered, saturated ring containing two oxygen atoms at positions 1 and 3. chemicalbook.comfoodb.ca This arrangement makes it a cyclic acetal (B89532), a structure typically formed from the reaction of an aldehyde or ketone with a 1,2-diol. chemicalbook.com

The structure of this compound possesses notable features:

Heterocyclic Ring: A 1,3-dioxolane ring system.

Substituents: A phenyl group (-C₆H₅) at the C4 position and a 1-methylpentyl group (a secondary hexyl group) at the C2 position.

Chirality: The carbon atoms at positions 2 and 4 are chiral centers. The presence of these two stereocenters means the compound can exist as a mixture of four possible stereoisomers (two pairs of diastereomers). The stereochemistry of substituted dioxolanes is a critical aspect of their synthesis and biological activity, with significant research dedicated to stereoselective formation methods. nih.govnih.gov

Below are the fundamental chemical properties derived from its structure.

PropertyValue
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol
IUPAC Name This compound
Class Heterocyclic Compounds, Dioxolanes, Acetals
Hydrogen Bond Acceptors 2
Rotatable Bond Count 5

Academic and Research Significance of Substituted 1,3-Dioxolanes

The broader family of substituted 1,3-dioxolanes holds significant importance across various scientific domains, from synthetic chemistry to materials science and pharmacology. The interest in these compounds stems from their versatile chemical nature and the wide range of properties conferred by different substituents.

Role in Organic Synthesis: A primary and well-established use of the 1,3-dioxolane moiety is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov Their stability under many reaction conditions, coupled with their straightforward formation and removal, makes them invaluable in the multi-step synthesis of complex natural products. nih.govorganic-chemistry.org

Applications in Pharmaceutical and Agrochemical Research: The 1,3-dioxolane ring is a key structural motif in many biologically active molecules. chemicalbook.comnih.gov Depending on the nature and position of the substituents, these derivatives can exhibit a wide spectrum of biological activities, including:

Antimicrobial and Antifungal Activity: Numerous studies have focused on synthesizing novel 1,3-dioxolanes that show potent antibacterial and antifungal properties. nih.gov

Antiviral and Antineoplastic Agents: The dioxolane structure is found in several antiviral and anticancer drug candidates. chemicalbook.comnih.gov

Multidrug Resistance (MDR) Modulation: Certain 1,3-dioxolane derivatives have been synthesized and investigated for their ability to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy. nih.gov

Contributions to Material Science and Other Industries: The utility of 1,3-dioxolanes extends beyond the life sciences.

Polymer Chemistry: Specific derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, are employed as monomers in radical ring-opening polymerization to create degradable polymers. rsc.org The parent compound, 1,3-dioxolane, is also used as a comonomer in the production of polyacetals. youtube.com

Battery Technology: Due to their chemical stability and ionic conductivity, dioxolanes are explored as components in electrolytes for lithium batteries. rsc.orgsilverfernchemical.com

Fragrance Industry: The sensory properties of some substituted 1,3-dioxolanes have led to their use in fragrances. For instance, diastereomeric mixtures of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) are noted for their jasmine-like odor. google.com

Green Solvents: As the chemical industry moves towards more sustainable practices, bio-based 1,3-dioxolane compounds are being investigated as potential "green" replacements for conventional polar aprotic solvents. rsc.org

The following table summarizes selected research findings that highlight the diverse applications of this class of compounds.

Compound Class / ExampleResearch FocusKey Finding
General Substituted 1,3-DioxolanesStereoselective SynthesisThree-component assembly during alkene oxidation with hypervalent iodine allows for the stereoselective formation of substituted 1,3-dioxolanes. nih.gov
Chiral and Racemic 1,3-Dioxolanes with Aryl GroupsBiological Activity (Antibacterial/Antifungal)New derivatives with ether or ester groups displayed significant antibacterial and antifungal activities. nih.gov
2-Methylene-4-phenyl-1,3-dioxolanePolymer ChemistryActs as an effective controlling comonomer in polymerization to produce well-defined, degradable copolymers. rsc.org
2,2-Diphenyl- and 4,5-Diphenyl-1,3-dioxolane DerivativesMedicinal Chemistry (Cancer)Novel derivatives were shown to be effective modulators in overcoming multidrug resistance (MDR) in cancer cells. nih.gov
2-Methyl-4-phenyl-1,3-dioxolaneFragrance ChemistryThe cis-isomers are sensorially valuable fragrances, possessing a desirable odor without certain off-notes found in trans-isomers. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B12668585 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane CAS No. 94201-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-12-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-hexan-2-yl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C15H22O2/c1-3-4-8-12(2)15-16-11-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3

InChI Key

BINOLRXOEXUHNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1OCC(O1)C2=CC=CC=C2

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition in 2 1 Methylpentyl 4 Phenyl 1,3 Dioxolane Systems

Analysis of Stereoisomerism and Diastereomeric Control

The structure of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane features three chiral centers: the C2 and C4 positions of the dioxolane ring, and the C1 position of the 1-methylpentyl substituent. The presence of the phenyl group at C4 and the 1-methylpentyl group at C2 gives rise to a rich stereoisomeric landscape.

The two stereocenters on the 1,3-dioxolane (B20135) ring (C2 and C4) lead to the formation of diastereomers, which are designated as cis and trans isomers. In the cis isomer, the substituents at C2 and C4 are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers, resulting in a total of four possible stereoisomers for a given configuration of the 1-methylpentyl group.

The synthesis of this compound, typically achieved through the acid-catalyzed acetalization of 1-phenyl-1,2-ethanediol (B126754) with 2-heptanone (B89624) (the ketone corresponding to the 1-methylpentyl group), results in a mixture of these diastereomers. The ratio of cis to trans isomers is influenced by several factors, including the reaction conditions and the nature of the starting materials. Thermodynamic control, achieved through longer reaction times and elevated temperatures, generally favors the formation of the more stable diastereomer. The relative stability of the cis and trans isomers is dictated by the steric interactions between the substituents on the dioxolane ring.

Table 1: Possible Stereoisomers of this compound

Stereocenter C2Stereocenter C4Stereocenter C1' (of 1-Methylpentyl)DiastereomerEnantiomer
RRR/Strans(2R, 4R)
SSR/Strans(2S, 4S)
RSR/Scis(2R, 4S)
SRR/Scis(2S, 4R)

This table represents the possible combinations of stereocenters, leading to different diastereomeric and enantiomeric forms.

Factors Influencing Enantiomeric Purity and Control

Achieving high enantiomeric purity in the synthesis of this compound is a significant challenge. The enantiomeric purity of the final product is directly dependent on the enantiomeric purity of the starting materials, namely the 1-phenyl-1,2-ethanediol and the chiral ketone, if a chiral version of 2-heptanone is used.

If racemic 1-phenyl-1,2-ethanediol is used, the resulting product will be a racemic mixture of both cis and trans diastereomers. To obtain an enantiomerically enriched product, an enantiomerically pure diol must be employed. For instance, using (R)-1-phenyl-1,2-ethanediol will lead to the formation of a mixture of (2R, 4R) and (2S, 4R) diastereomers.

The use of chiral catalysts can also influence the enantiomeric outcome of the acetalization reaction. While less common for simple acetal (B89532) formation, organocatalysts have been shown to be effective in promoting asymmetric formal [3+2] cycloaddition reactions to form 1,3-dioxolanes with high enantioselectivity. sielc.com Such approaches could potentially be adapted to control the stereochemistry at the C2 position during the formation of this compound.

Strategies for Diastereomeric Mixture Separation and Resolution

Given that the synthesis of this compound typically yields a mixture of diastereomers, their separation is crucial for obtaining stereochemically pure compounds. Diastereomers possess different physical properties, such as boiling points, melting points, and solubility, which can be exploited for their separation. mdpi.com

Common techniques for the separation of 2-alkyl-4-phenyl-1,3-dioxolane diastereomers include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diastereomers. nih.gov Both normal-phase and reversed-phase HPLC can be effective, depending on the specific properties of the isomers. researchgate.net The choice of stationary and mobile phases is critical for achieving good resolution. For instance, a study on the separation of diastereomeric N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines highlighted that the separability is highly dependent on the polarity and rigidity of the derivatizing moieties. researchgate.net

Crystallization: Fractional crystallization can be employed if one of the diastereomers is significantly less soluble than the others in a particular solvent system. This method can be highly effective for large-scale separations.

Derivatization: In cases where direct separation is difficult, the diastereomeric mixture can be reacted with a chiral resolving agent to form a new set of diastereomers with more distinct physical properties, facilitating their separation. nih.gov

Table 2: Chromatographic Separation of Related Dioxolane Diastereomers

CompoundChromatographic MethodStationary PhaseMobile PhaseOutcomeReference
Diastereomeric MαNP estersHPLCSilica (B1680970) GelNot specifiedSuccessful separation nih.gov
Diastereomeric N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolinesRP-HPLC & NP-HPLCVariousVariousSeparation dependent on derivative researchgate.net
2-Methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane isomersRP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidSuccessful analysis sielc.com

This table provides examples of successful chromatographic separations of diastereomers in related systems, illustrating the applicability of these techniques.

Chiral Induction and Stereocontrol in Transformations

The inherent chirality of this compound can be harnessed to influence the stereochemical outcome of subsequent chemical transformations. The chiral environment created by the stereocenters of the dioxolane can direct the approach of reagents, leading to the preferential formation of one stereoisomer of the product. This process is known as chiral induction.

For example, if the 1,3-dioxolane is used as a protecting group for a carbonyl function, the chiral framework can influence the stereochemistry of reactions at adjacent centers. The steric bulk of the phenyl and 1-methylpentyl groups can effectively block one face of a nearby reactive site, forcing an incoming reagent to attack from the less hindered face. The degree of stereocontrol will depend on the proximity of the reacting center to the chiral dioxolane and the nature of the transition state of the reaction.

Dioxolanes as Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-dioxolanes, particularly those derived from readily available chiral diols, have been employed as chiral auxiliaries in asymmetric synthesis. mdpi.com A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse.

In the context of this compound, if synthesized from an enantiomerically pure form of 1-phenyl-1,2-ethanediol, the resulting chiral acetal can be used to control the stereochemistry of reactions at the 1-methylpentyl group or at a functional group attached to it. For instance, if the 1-methylpentyl group were to contain a double bond, the chiral dioxolane moiety could direct the stereoselective epoxidation or dihydroxylation of that bond.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key stereocenter-forming step and the ease of its subsequent removal without racemization of the product. While there is a lack of specific literature on the use of this compound as a chiral auxiliary, the principles established with other chiral dioxolanes suggest its potential in this area. mdpi.comnih.gov

Chiroptical Properties and Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

The chiroptical properties of a chiral molecule, such as its specific rotation, optical rotatory dispersion (ORD), and circular dichroism (CD), are unique to its three-dimensional structure. These techniques are invaluable for characterizing enantiomers and determining their absolute configuration.

Circular dichroism, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the spatial arrangement of chromophores within a molecule. In this compound, the phenyl group serves as a chromophore. The CD spectrum of this compound would be expected to show distinct Cotton effects, the signs and magnitudes of which are dependent on the absolute configuration of the stereocenters.

For example, studies on related chiral 1,3-dioxolanes, such as (-)-2,2'-dimethyl-4,5-(1-naphthyl)-1,3-dioxolane, have shown that their CD spectra can be interpreted using vibronic coupling models to determine their most stable conformation and absolute configuration. nih.gov Similar approaches, combining experimental CD measurements with computational modeling, could be applied to elucidate the absolute stereochemistry of the various isomers of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. The chemical shifts and coupling constants of the protons on the dioxolane ring and its substituents are sensitive to their relative stereochemistry. For instance, the coupling constants between the protons at C2, C4, and C5 can help to distinguish between cis and trans isomers. Furthermore, the use of chiral shift reagents or the formation of diastereomeric derivatives can allow for the differentiation of enantiomers by NMR.

Conformational Analysis of the 1,3 Dioxolane Ring in Substituted Systems

Theoretical and Experimental Determination of Ring Conformations

The conformational analysis of the 1,3-dioxolane (B20135) ring, a five-membered heterocycle, is a complex field due to the ring's high flexibility. acs.org Unlike the more rigid six-membered cyclohexane (B81311) ring, five-membered rings have a greater number of low-energy conformations accessible through a process known as pseudorotation. Determining the precise conformational state of a substituted 1,3-dioxolane such as 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane requires a synergistic approach, combining theoretical calculations with experimental validation.

Theoretical Methods: Quantum-chemical calculations are powerful tools for mapping the potential energy surface (PES) of cyclic molecules. researchgate.net Methods such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) are employed to calculate the energies of various possible conformations. dntb.gov.uanih.gov For the 1,3-dioxolane system, calculations can determine the relative stabilities of different puckered forms, the energy barriers between them, and the influence of substituents on the ring's geometry. dntb.gov.ua For instance, theoretical models can predict bond lengths, bond angles, and torsional angles that characterize specific conformations like the "envelope" or "twist" forms. nih.gov

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is the most prominent experimental method for elucidating the conformation of 1,3-dioxolanes in solution. acs.org

1H NMR: Analysis of proton-proton coupling constants (³JHH) provides crucial information about the dihedral angles between adjacent protons, which can be correlated to the ring's pucker and the orientation of substituents.

13C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemical environment and can help in assigning the relative configuration of substituents. deepdyve.com

Nuclear Overhauser Effect (NOE): NOE experiments reveal through-space proximity between protons, helping to distinguish between cis and trans isomers and to determine the spatial orientation of substituents relative to the ring.

Lanthanide Shift Reagents (LSRs): In complex cases, chiral LSRs like Eu(hfc)₃ can be used. These reagents coordinate to the oxygen atoms of the dioxolane ring and induce significant shifts in the 1H NMR spectrum, allowing for the spectroscopic discrimination of different stereoisomers and aiding in the determination of absolute configuration. nih.gov

Acid-catalyzed equilibration is another experimental method used to determine the thermodynamic stability of diastereoisomers. By allowing isomers to interconvert until equilibrium is reached, the free-energy differences between them can be calculated from their final ratios. acs.org

Method Type Information Obtained Relevance to this compound
Quantum Chemistry (DFT, HF) TheoreticalRelative energies of conformers, potential energy surface, bond angles, torsional angles. researchgate.netdntb.gov.uaPredicts the most stable conformation and the energy barriers for interconversion.
1H & 13C NMR Spectroscopy ExperimentalDihedral angles from coupling constants, relative stereochemistry from chemical shifts. acs.orgdeepdyve.comDetermines the average conformation in solution and the orientation of the phenyl and methylpentyl groups.
Nuclear Overhauser Effect (NOE) ExperimentalThrough-space distances between nuclei.Confirms the relative positioning of substituents on the dioxolane ring.
Lanthanide Shift Reagents (LSR) ExperimentalResolution of overlapping signals, aids in absolute configuration assignment. nih.govCan be used to resolve complex spectra and determine the absolute stereochemistry of the chiral centers.
Acid-Catalyzed Equilibration ExperimentalThermodynamic stability and free-energy differences between diastereomers. acs.orgQuantifies the energetic preference for placing substituents in specific orientations.

Characterization of "Envelope" and "Twist" Conformations

Unlike planar aromatic rings, the saturated 1,3-dioxolane ring is non-planar to alleviate the torsional strain that would result from eclipsed C-C and C-O bonds. nih.gov The conformational flexibility of this five-membered ring is best described by a continuous pseudorotational circuit, with two principal, low-energy conformations: the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C₂ symmetry). acs.orgdntb.gov.uanih.gov

Envelope Conformation (Cs): In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a sealed envelope flap. nih.gov For the 1,3-dioxolane ring, the out-of-plane atom can be either one of the carbons or one of the oxygens, leading to various distinct envelope forms.

Twist Conformation (C₂): Also known as a half-chair, the twist conformation features two adjacent atoms puckered in opposite directions relative to the plane formed by the other three atoms. nih.gov This conformation possesses a C₂ axis of symmetry passing through one ring atom and the midpoint of the opposite bond. Theoretical studies have often identified the C₂ twist form as the most stable conformation for the parent, unsubstituted 1,3-dioxolane. dntb.gov.ua

The entire continuum of conformations between these ideal forms can be described by two parameters: the puckering amplitude (q), which defines the degree of non-planarity, and the pseudorotation phase angle (Φ), which specifies the position along the pseudorotational itinerary. dntb.gov.ua For substituted dioxolanes, the energy of a particular conformation is influenced by the steric and electronic nature of the attached groups.

Impact of Substituents on Ring Puckering and Preferred Conformational States

The introduction of substituents onto the 1,3-dioxolane ring, as in this compound, has a profound effect on the conformational equilibrium. Substituents can introduce significant steric interactions that restrict pseudorotation and create a preference for specific puckered states where these unfavorable interactions are minimized.

Studies on alkyl- and phenyl-substituted 1,3-dioxolanes have shown that the five-membered ring remains highly flexible, with only minimal energy differences between diastereoisomers, unless very bulky substituents are present. acs.org The primary driving force for adopting a particular conformation is the minimization of steric strain between the substituents.

For a 2,4-disubstituted 1,3-dioxolane, the substituents can adopt either a cis or trans relationship. Generally, the conformer that places the largest substituents in a pseudo-equatorial position is favored to reduce steric hindrance. thieme-connect.de In the case of this compound, both the C2 and C4 positions are substituted.

At C4: The phenyl group will strongly prefer a pseudo-equatorial orientation to avoid steric clashes with the rest of the ring.

At C2: The 1-methylpentyl group will also favor a pseudo-equatorial position to minimize diaxial-like interactions. thieme-connect.de

Therefore, the most stable diastereomer is likely to be the one where both the phenyl and the 1-methylpentyl groups can occupy pseudo-equatorial positions simultaneously, which corresponds to a trans configuration. The presence of these bulky groups will likely lock the ring into a preferred twist or envelope conformation that best accommodates their size. For example, in a related tri-substituted dioxolane, all bulky substituents were found to reside in equatorial positions in a twist conformation. nih.gov

Dynamic Conformational Equilibria

The equilibrium can be represented as:

Conformer A ⇌ Conformer B

The position of this equilibrium is determined by the relative Gibbs free energy (ΔG°) of the conformers. As established through acid-catalyzed equilibration studies, the free-energy differences between diastereomers of many substituted 1,3-dioxolanes are often small, typically in the range of 0.2-0.7 kcal/mol. acs.org This indicates that while one conformer may be favored, significant populations of minor conformers exist at equilibrium. The observed properties, such as NMR coupling constants, are therefore a population-weighted average of the properties of the individual contributing conformers.

Correlation between Conformation and Stereochemical Outcomes

The conformation of the 1,3-dioxolane ring and its substituents is not merely a structural curiosity; it directly influences the stereochemical outcome of chemical reactions. The spatial arrangement of the ring dictates the accessibility of its faces to incoming reagents, leading to stereoselectivity.

A key example of this principle is seen in reactions involving the formation of a cationic intermediate at the C2 position. The stereoselective formation of substituted 1,3-dioxolanes can be achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation. mdpi.com The pre-existing stereochemistry at C4 and C5 on the ring can direct the approach of a nucleophile to the C2 cation. The steric bulk of the existing substituents, such as the phenyl group at C4, can act as a "steric fence," blocking one face of the cation and forcing the nucleophile to attack from the less hindered side. mdpi.com This results in the preferential formation of one diastereomer over another.

This relationship is crucial in asymmetric synthesis, where 1,3-dioxolanes derived from chiral 1,2-diols are used as chiral auxiliaries or intermediates. The fixed conformation of the dioxolane ring translates the stored stereochemical information into a predictable stereochemical outcome in the final product. The interaction of enantiomeric 1,3-dioxolane analogues with biological targets like cholinergic receptors has also been shown to be highly dependent on their stereochemistry, highlighting the importance of conformation in determining biological activity. nih.gov

Advanced Spectroscopic Characterization of 2 1 Methylpentyl 4 Phenyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane, offering detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. The presence of two stereocenters, at the C2 and C4 positions of the dioxolane ring, results in the potential for four stereoisomers, making NMR analysis particularly critical for stereochemical assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the phenyl, alkyl, and dioxolane ring protons. The precise chemical shifts (δ) and coupling constants (J) are highly dependent on the relative stereochemistry (cis/trans) of the substituents at C2 and C4.

Aromatic Protons: The five protons of the phenyl group are expected to appear as a complex multiplet in the range of δ 7.30–7.45 ppm.

Dioxolane Ring Protons:

The acetal (B89532) proton at C2 (H-2) is highly sensitive to stereochemistry. In the trans-isomer, H-2 typically resonates further downfield compared to the cis-isomer. Its signal would appear as a doublet, coupled to the methine proton of the 1-methylpentyl group.

The benzylic proton at C4 (H-4) would resonate between δ 4.8 and 5.4 ppm, with its exact shift also being stereoisomer-dependent.

The two protons at C5 (H-5a and H-5b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will appear as two separate signals, likely doublets of doublets, due to geminal coupling to each other and vicinal coupling to H-4.

Alkyl Chain Protons: The protons of the 1-methylpentyl group will show characteristic aliphatic signals, including a doublet for the terminal methyl group (at C5' of the chain) and a doublet for the methyl group at C1'.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl (C₆H₅)7.30 - 7.45m-
H-2 (Dioxolane)5.10 - 5.30d~4-5
H-4 (Dioxolane)4.80 - 5.40dd~6-8, ~6-8
H-5a (Dioxolane)4.10 - 4.30dd~8, ~6-8
H-5b (Dioxolane)3.60 - 3.80dd~8, ~6-8
H-1' (Alkyl)1.70 - 1.90m-
C1'-CH₃ (Alkyl)0.95 - 1.10d~6-7
-(CH₂)₃- (Alkyl)1.25 - 1.45m-
C5'-CH₃ (Alkyl)0.85 - 0.95t~7

Note: 'm' denotes multiplet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets. Values are illustrative and can vary between stereoisomers.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Aromatic Carbons: The phenyl group will display four distinct signals: one for the ipso-carbon (attached to C4), one for the para-carbon, and two for the two sets of equivalent ortho and meta carbons. The ipso-carbon signal is expected around 138-140 ppm.

Dioxolane Ring Carbons: The acetal carbon, C2, is the most deshielded carbon of the heterocyclic ring, predicted to resonate at approximately δ 102–106 ppm. The C4 and C5 carbons are expected in the range of δ 70–85 ppm.

Alkyl Chain Carbons: The six carbons of the 1-methylpentyl group will appear in the aliphatic region (δ 10–40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Acetal)102 - 106
C4 (Benzylic)78 - 85
C5 (Methylene)70 - 75
C-ipso (Aromatic)138 - 140
C-ortho (Aromatic)126 - 127
C-meta (Aromatic)128 - 129
C-para (Aromatic)127 - 128
C1' (Alkyl)35 - 40
C2' (Alkyl)30 - 35
C3' (Alkyl)22 - 25
C4' (Alkyl)28 - 32
C5' (Alkyl)13 - 15
C1'-CH₃ (Alkyl)18 - 22

2D NMR experiments are essential for confirming the complex structure and assigning stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal all proton-proton coupling networks. Key correlations would include:

The H-2 proton correlating with the H-1' proton of the alkyl chain.

The H-4 proton correlating with the H-5a and H-5b protons.

A chain of correlations connecting all adjacent protons within the 1-methylpentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other, which is paramount for stereochemical assignment. For a cis-isomer, a strong NOE signal would be expected between the H-2 and H-4 protons, as they would be on the same face of the dioxolane ring. In the trans-isomer, this correlation would be absent or very weak.

The 1,3-dioxolane (B20135) ring is not planar and adopts a puckered conformation, typically an envelope or a twist form. The magnitude of the vicinal coupling constants (³J) between H-4 and the two H-5 protons, obtained from the ¹H NMR spectrum, can be used in conjunction with the Karplus equation to estimate the dihedral angles. This information, combined with NOESY data, allows for the determination of the ring's preferred conformation and the pseudoaxial or pseudoequatorial orientation of the bulky phenyl and 1-methylpentyl substituents.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic C-O stretching vibrations from the acetal moiety. Two distinct, strong bands are expected in the 1200–1050 cm⁻¹ region, corresponding to the symmetric and asymmetric C-O-C stretches of the ring. Other key bands include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C bending vibrations in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, typically showing a strong signal for the symmetric breathing mode of the phenyl ring around 1000 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2990 - 2850Strong
Aromatic C=C Bending1600 - 1450Medium
C-O-C Asymmetric Stretch (Acetal)1200 - 1120Strong
C-O-C Symmetric Stretch (Acetal)1100 - 1050Strong

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity. The nominal molecular weight of this compound (C₁₅H₂₂O₂) is 234 g/mol .

The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several predictable pathways initiated by cleavage of the heterocyclic ring or the alkyl substituent.

Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected at m/z 234.

Key Fragmentation Pathways:

Loss of the 1-methylpentyl group via cleavage of the C2-C1' bond, leading to a stable, resonance-stabilized dioxolanylium ion at m/z 149.

Loss of a butene molecule (C₄H₈) from the alkyl chain via McLafferty rearrangement, if sterically feasible.

Cleavage leading to a benzaldehyde (B42025) radical cation (m/z 106) or a tropylium (B1234903) ion (m/z 91).

Loss of the phenyl group, although less likely as a primary fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zPossible Fragment Identity
234[M]⁺ (Molecular Ion)
149[M - C₆H₁₃]⁺
106[C₆H₅CHO]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
85[C₆H₁₃]⁺ (1-Methylpentyl cation)

Theoretical and Computational Investigations of 2 1 Methylpentyl 4 Phenyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semiempirical Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane. These methods, which include ab initio, Density Functional Theory (DFT), and semiempirical approaches, are used to predict the molecule's geometry, energy, and other electronic characteristics.

Ab Initio Methods: These calculations are derived from first principles, without the inclusion of experimental data. For a molecule like this compound, Hartree-Fock (HF) calculations, often followed by post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2), would provide a good initial approximation of the electronic structure. researchgate.net These methods are computationally intensive but offer a high degree of accuracy.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of accuracy and computational cost. christuniversity.in Functionals such as B3LYP, CAM-B3LYP, and WB97XD, combined with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netacs.orgresearchgate.net For this compound, DFT calculations would be crucial for determining the preferred conformations and the electronic distribution within the molecule.

Semiempirical Methods: Methods like AM1, PM3, and MNDO offer a faster, albeit less accurate, alternative to ab initio and DFT calculations. uni-muenchen.dewikipedia.orgststephens.net.in These methods use parameters derived from experimental data to simplify the calculations, making them suitable for very large systems or for preliminary conformational searches before refinement with more rigorous methods. acs.orgresearchgate.net

A comparative table of computational methods applicable to this molecule is presented below.

Method Type Common Examples Strengths Limitations Applicability to Target Molecule
Ab Initio HF, MP2, CCSD(T)High accuracy, based on first principles. researchgate.netComputationally expensive, limited to smaller systems.Feasible for single-point energy calculations and geometry optimization of key conformers.
Density Functional Theory (DFT) B3LYP, M06-2X, CAM-B3LYPGood balance of accuracy and cost, widely applicable. msu.eduFunctional-dependent results, may struggle with dispersion interactions without corrections.Ideal for geometry optimization, frequency calculations, and exploring electronic properties. cumhuriyet.edu.tr
Semiempirical AM1, PM3, RM1Very fast, suitable for large molecules and initial screenings. wikipedia.orgLower accuracy, dependent on parameterization. researchgate.netUseful for initial conformational searches and studying large ensembles of molecules.

Computational Modeling of Molecular Structure and Electronic Properties

Computational modeling allows for a detailed examination of the three-dimensional structure and the electronic landscape of this compound.

Molecular Structure: Using DFT methods, such as B3LYP/6-311++G(d,p), the geometry of the molecule can be fully optimized. libretexts.org This would reveal the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, the dioxolane ring is expected to adopt an envelope or twist conformation. nih.gov The orientation of the phenyl and 1-methylpentyl substituents relative to the dioxolane ring would also be determined, influenced by steric and electronic effects.

Below is a hypothetical table of selected optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

Parameter Atoms Involved Calculated Value
Bond Length C2-O11.42 Å
C2-O31.42 Å
C4-O31.44 Å
C4-C51.52 Å
C4-C_phenyl1.51 Å
C2-C_alkyl1.54 Å
Bond Angle O1-C2-O3105.5°
C5-O1-C2108.0°
O3-C4-C5103.0°
Dihedral Angle O1-C5-C4-O3-35.0°
C5-C4-C_phenyl-C_phenyl45.0°

Electronic Properties: The electronic nature of the molecule is explored through analysis of the molecular orbitals and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's reactivity. wikipedia.org The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov For this compound, the oxygen atoms of the dioxolane ring are expected to be the most electron-rich sites, while the hydrogen atoms and the region around the phenyl ring would show positive potential.

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and hydrolysis of acetals like this compound. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

Reaction Pathways: The formation of this molecule typically involves the acid-catalyzed reaction of 1-phenyl-1,2-ethanediol (B126754) with 2-heptanone (B89624). Computational methods can map out the entire reaction pathway, identifying all intermediates and transition states. libretexts.org The mechanism would likely proceed through protonation of the ketone, nucleophilic attack by the diol, formation of a hemiacetal, and subsequent cyclization and dehydration. libretexts.org

Transition State Analysis: For each step in the reaction mechanism, a transition state (TS) structure can be located and characterized. researchgate.netacs.org A TS is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-forming and bond-breaking processes. youtube.com Vibrational frequency calculations are used to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction step.

A hypothetical energy profile for a key step in the formation of this compound is presented below.

Species Description Relative Energy (kcal/mol)
Reactants 1-phenyl-1,2-ethanediol + protonated 2-heptanone0.0
TS1 Transition state for hemiacetal formation+15.2
Intermediate Hemiacetal-5.8
TS2 Transition state for cyclization+12.5
Product Protonated this compound-10.3

Exploration of Conformational Energy Landscapes and Potential Energy Hypersurfaces

The flexibility of the 1-methylpentyl group and the possible orientations of the phenyl group give rise to a complex conformational landscape for this compound.

Conformational Energy Landscapes: A potential energy surface (PES) scan involves systematically changing specific dihedral angles of the molecule and calculating the energy at each point. researchgate.netucl.ac.uk This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them. For this molecule, key dihedral angles to scan would include those defining the puckering of the dioxolane ring, the rotation of the phenyl group, and the rotations around the single bonds of the 1-methylpentyl chain. nih.gov

Potential Energy Hypersurfaces: The complete potential energy hypersurface is a multidimensional surface that describes the energy of the molecule as a function of all its internal coordinates. acs.org While a full exploration is computationally prohibitive, key regions of the hypersurface can be mapped to understand the relationships between different conformers and the pathways for their interconversion. These studies reveal the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory of atomic positions and velocities. These simulations are crucial for understanding how the molecule behaves in a realistic environment.

The conformational flexibility of the 1-methylpentyl side chain and the phenyl group can be explored through MD simulations. By analyzing the trajectory, one can determine the time-averaged distribution of conformers, the rates of conformational transitions, and the influence of the solvent on the molecular shape. This provides a more complete picture of the molecule's behavior than static calculations alone.

Computational Rationalization of Stereochemical Induction

The formation of this compound can lead to multiple stereoisomers due to the presence of stereocenters at C2 and C4 of the dioxolane ring, as well as the stereocenter in the 1-methylpentyl group. Computational methods can be used to rationalize the observed stereoselectivity in the synthesis of this compound. nih.gov

By calculating the energies of the transition states leading to the different diastereomers, it is possible to predict which stereoisomer will be formed preferentially. msu.edu For example, the reaction of a chiral diol with a ketone will proceed through diastereomeric transition states. The energy difference between these transition states will determine the diastereomeric excess of the product. These calculations can take into account steric hindrance and electronic effects that favor one approach of the nucleophile over another. This is particularly relevant in asymmetric synthesis where chiral catalysts or auxiliaries are used to control the stereochemical outcome. nih.gov

Role in Advanced Organic Synthesis

Application as Versatile Synthetic Building Blocks

While direct applications of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane as a building block are not extensively documented, analogous 1,3-dioxolanes are widely employed. For instance, chiral 1,3-dioxolanes derived from readily available enantiopure diols serve as valuable synthons. They can undergo ring-opening reactions or modifications at the substituent groups to introduce specific functionalities with stereochemical control. Related compounds like 2-methylene-4-phenyl-1,3-dioxolane are used in radical ring-opening polymerizations, indicating the dioxolane ring's capacity to be part of reactive monomer units. rsc.org The phenyl group at the C4 position can influence the reactivity of the acetal (B89532) and can be a site for further aromatic substitution reactions, thereby expanding its utility as a building block.

Functionality as Protecting Groups for Carbonyls and Diols

The most fundamental and widespread use of the 1,3-dioxolane (B20135) moiety is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.gov The formation of this compound is a classic example of protecting the carbonyl group of 2-heptanone (B89624).

Protection Mechanism: The protection reaction involves the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol. In the case of this compound, 2-heptanone is treated with 1-phenyl-1,2-ethanediol (B126754) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with the removal of water to drive the equilibrium towards the acetal product.

Stability and Deprotection: 1,3-Dioxolanes are stable to a wide range of reagents, particularly nucleophiles and bases, making them effective protecting groups during reactions such as organometallic additions, reductions of other functional groups (e.g., esters, amides), and oxidations. Deprotection is typically achieved by acid-catalyzed hydrolysis, regenerating the carbonyl and the diol.

Condition Stability of 1,3-Dioxolane
Basic (e.g., NaOH, LDA)Stable
Nucleophilic (e.g., Grignard reagents, organolithiums)Stable
Reductive (e.g., LiAlH₄, NaBH₄)Stable
Mild Oxidizing (e.g., PCC, PDC)Stable
Acidic (e.g., aq. HCl, H₂SO₄)Labile (Deprotection)

This table provides a general overview of the stability of the 1,3-dioxolane protecting group.

The phenyl group at the C4 position can enhance the acid lability of the acetal compared to unsubstituted dioxolanes due to stabilization of a potential cationic intermediate during the hydrolysis mechanism.

Strategic Use in Carbon-Carbon Bond Forming Reactions

Chiral dioxolanes are instrumental in asymmetric synthesis, acting as chiral auxiliaries to direct the stereochemical outcome of carbon-carbon bond-forming reactions. The enolate derived from a chiral acetal can react with electrophiles diastereoselectively. Although specific examples for this compound are scarce, the principle can be applied. For instance, deprotonation of a related dioxolanone at the C5 position, followed by reaction with an electrophile, proceeds with high diastereoselectivity.

Furthermore, the acetal moiety itself can be a precursor for C-C bond formation. For example, a benzotriazole (B28993) reagent derived from a 2-ethoxydioxolane can act as a formylating agent in reactions with Grignard and organozinc reagents. organic-chemistry.org This highlights the potential of the C2 position of the dioxolane ring to participate in bond-forming strategies.

Intermediates in the Synthesis of Complex Organic Molecules

Given their role as protecting groups and chiral auxiliaries, 1,3-dioxolanes are crucial intermediates in the multi-step synthesis of complex natural products and pharmaceuticals. nih.gov They allow for the selective transformation of other functional groups within a molecule while the carbonyl or diol functionality is masked. For example, in a molecule with both a ketone and an ester, the ketone can be protected as a dioxolane, allowing for the selective reduction of the ester with a hydride reagent. Subsequent deprotection of the dioxolane reveals the ketone, achieving a transformation that would be impossible without the protecting group strategy. The specific structure of this compound makes it a potential intermediate in syntheses where the chirality of 1-phenyl-1,2-ethanediol is used to guide subsequent stereoselective reactions.

Future Directions in 2 1 Methylpentyl 4 Phenyl 1,3 Dioxolane Research

Development of Next-Generation Stereoselective Methodologies

Future research would likely focus on the development of efficient and highly stereoselective methods for the synthesis of 2-(1-Methylpentyl)-4-phenyl-1,3-dioxolane. Given the two stereocenters in the molecule (at the 1-position of the methylpentyl group and the 4-position of the dioxolane ring), there is a potential for multiple stereoisomers. Key areas of investigation could include:

Catalytic Asymmetric Acetalization: The primary route to this compound would involve the reaction of 2-heptanone (B89624) with styrene (B11656) glycol (1-phenyl-1,2-ethanediol). Future efforts could concentrate on developing novel chiral catalysts (e.g., Brønsted acids, Lewis acids) to control the formation of specific diastereomers.

Substrate-Controlled Synthesis: Utilizing chiral starting materials, such as optically pure styrene glycol or a chiral derivative of 2-heptanone, could provide a pathway to specific stereoisomers. The inherent chirality of the starting material would direct the stereochemical outcome of the cyclization reaction.

Enantioselective Resolution: For racemic mixtures, the development of enzymatic or chromatographic methods for separating the different stereoisomers would be a valuable research direction.

A hypothetical research goal in this area is summarized in the table below.

Research Goal Potential Methodology Target Outcome
Diastereoselective SynthesisChiral Brønsted Acid CatalysisHigh diastereomeric excess (>95%)
Enantioselective SynthesisUse of Optically Pure Styrene GlycolHigh enantiomeric excess (>99%)

Elucidation of Unexplored Reaction Pathways and Mechanisms

Once efficient synthetic routes are established, the exploration of the reactivity of this compound would be a logical next step. The acetal (B89532) functional group is known to be a protecting group for carbonyls and can also participate in various chemical transformations. Potential research could explore:

Ring-Opening Reactions: Investigating the stability of the dioxolane ring under various acidic or basic conditions could reveal new reaction pathways. For example, selective ring-opening could provide access to functionalized ethers or esters.

Reactions at the Stereocenters: The reactivity of the C-H bonds at the stereocenters could be explored, potentially leading to novel functionalization strategies.

Mechanistic Studies: Detailed mechanistic studies, likely employing kinetic analysis and isotopic labeling, would be crucial to understanding the underlying principles of any newly discovered reactions.

Integration of Advanced Computational Tools for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which would be invaluable in guiding future experimental work on this compound. Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers using methods like Density Functional Theory (DFT).

Spectroscopic Prediction: Calculating NMR and IR spectra to aid in the characterization of synthesized compounds.

Reaction Modeling: Simulating potential reaction pathways to predict transition state energies and product distributions, thereby guiding the selection of optimal reaction conditions.

The table below outlines potential computational research targets.

Computational Method Research Objective Predicted Outcome
Density Functional Theory (DFT)Determine the relative energies of diastereomers.Identification of the most stable stereoisomer.
Time-Dependent DFT (TD-DFT)Predict the electronic circular dichroism (ECD) spectra.Correlation of absolute configuration with spectral data.

Exploration of Novel Synthetic Applications and Strategies

The ultimate goal of studying a new chemical compound is often to find practical applications. For this compound, future research could explore its potential as:

A Chiral Auxiliary: The chiral nature of the molecule could be exploited to control the stereochemistry of reactions on an attached substrate.

A Precursor to Biologically Active Molecules: The dioxolane moiety is present in some natural products and pharmaceuticals. This compound could serve as a building block for the synthesis of more complex and potentially bioactive molecules.

A Fragrance or Flavor Compound: Many acetals have characteristic odors, and this compound could be investigated for its olfactory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methylpentyl)-4-phenyl-1,3-dioxolane, and what are their key methodological considerations?

  • Answer: The compound is synthesized via multicomponent reactions (MCRs) involving cyclic acetals. A validated approach includes the use of isocyanides bearing azide and 4-phenyl-1,3-dioxolane functionalities, followed by Pd-catalyzed hydrogenation for deprotection . Key steps include:

  • Cyclic Acetal Formation: Reaction of aldehydes with diols under acidic conditions.
  • Azide Introduction: Incorporation via nucleophilic substitution or click chemistry.
  • Hydrogenation: Pd/C under H₂ atmosphere to remove protecting groups.
    Critical parameters include reaction temperature (20–25°C), solvent choice (e.g., EtOAC/n-hexane), and monitoring diastereomeric ratios via TLC (Rf = 0.84 in 4:1 n-hexane/EtOAc) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Answer: Nuclear Magnetic Resonance (NMR) and chromatography are primary tools:

  • ¹H/¹³C NMR: Peaks at δ = 1.43–1.86 (m, CH₂ groups), 5.01–5.09 (t, CH-Ph and OCH-O), and 7.27–7.40 (m, aromatic protons) confirm the acetal and phenyl moieties .
  • Chromatography: Normal-phase HPLC with n-hexane/EtOAc (20:1) resolves diastereomers (1:1 ratio) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C₁₃H₁₈O₂, MW = 206.28 for related analogs) .

Q. What are the primary chemical reactivity patterns of 1,3-dioxolane derivatives like this compound?

  • Answer: The 1,3-dioxolane ring undergoes:

  • Ring-Opening Polymerization: Cationic or radical initiation, influenced by substituents (e.g., methylpentyl groups hinder chain propagation) .
  • Electrophilic Additions: Reacts with electron-deficient alkenes to form 1:1 adducts, accelerated by oxygen .
    Stability in acidic/basic conditions varies; the 4-phenyl group enhances steric protection against hydrolysis .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what challenges arise in controlling diastereomer ratios?

  • Answer: Stereoselectivity is influenced by:

  • Chiral Catalysts: Use of enantiopure diols or organocatalysts during acetal formation.
  • Solvent Effects: Polar solvents (e.g., DMF) favor specific transition states.
    Challenges include minimizing racemization during hydrogenation and optimizing chromatographic separation (e.g., diastereomeric excess < 50% in some cases) .

Q. What computational or QSPR models predict the physicochemical properties of this compound, and how reliable are they?

  • Answer: Quantum chemical calculations (DFT) and Quantitative Structure-Property Relationship (QSPR) models predict:

  • LogP: ~2.5 (experimental XLogP3 = 1.0 for analogs) .
  • Thermal Stability: Decomposition points (Td) estimated via molecular dynamics simulations.
    Limitations arise from neglecting solvent effects in gas-phase models .

Q. How does the 1-methylpentyl substituent influence the compound’s bioactivity in glycoconjugate vaccine candidates?

  • Answer: The alkyl chain enhances lipophilicity, improving membrane permeability in vaccine carriers. In α-GalCer analogs, it modulates immune response by binding CD1d receptors. In vivo studies show adjuvant activity when conjugated to carrier proteins via MCRs .

Q. What contradictions exist in reported polymerization data for 1,3-dioxolane derivatives, and how can they be resolved?

  • Answer: Discrepancies in molecular weight (Mw) and polydispersity index (PDI) arise from:

  • Initiation Methods: Radical vs. cationic routes yield Mw = 5–50 kDa vs. 10–100 kDa, respectively .
  • Substituent Effects: Bulky groups (e.g., phenyl) reduce chain mobility, lowering conversion rates.
    Resolution requires standardized reaction protocols (e.g., fixed initiator ratios, temperature control) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Essential precautions include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatile byproducts.
  • Waste Disposal: Segregate acetal-containing waste for specialized treatment (e.g., incineration) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Answer: Key strategies:

  • Solvent Recycling: Recover n-hexane/EtOAc mixtures via fractional distillation.
  • Catalyst Loading: Optimize Pd/C ratios (5–10 wt%) to balance cost and efficiency.
  • Process Analytical Technology (PAT): In-line NMR or IR monitors reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.